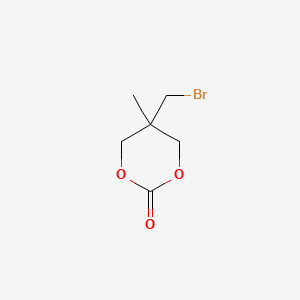

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

CAS No.: 1346562-84-2

Cat. No.: VC2964397

Molecular Formula: C6H9BrO3

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1346562-84-2 |

|---|---|

| Molecular Formula | C6H9BrO3 |

| Molecular Weight | 209.04 g/mol |

| IUPAC Name | 5-(bromomethyl)-5-methyl-1,3-dioxan-2-one |

| Standard InChI | InChI=1S/C6H9BrO3/c1-6(2-7)3-9-5(8)10-4-6/h2-4H2,1H3 |

| Standard InChI Key | NXPZBWYAWXVJNT-UHFFFAOYSA-N |

| SMILES | CC1(COC(=O)OC1)CBr |

| Canonical SMILES | CC1(COC(=O)OC1)CBr |

Introduction

Chemical Structure and Properties

Structural Features

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one contains a six-membered heterocyclic ring with two oxygen atoms and a carbonyl group, forming the dioxan-2-one core structure. The compound is characterized by its quaternary carbon at position 5, which bears both a methyl group and a bromomethyl substituent. This structural arrangement creates an electrophilic center at the bromomethyl group, facilitating various synthetic transformations.

The compound belongs to the broader class of cyclic carbonates, specifically six-membered cyclic carbonates (1,3-dioxan-2-ones), which have gained considerable attention in synthetic chemistry due to their versatility as building blocks and intermediates .

Physical and Chemical Properties

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one exhibits distinctive physical and chemical characteristics that contribute to its utility in organic synthesis. The compound's key properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one

| Property | Value |

|---|---|

| CAS Registry Number | 1346562-84-2 |

| Molecular Formula | C₆H₉BrO₃ |

| Molecular Weight | 209.04 g/mol |

| IUPAC Name | 5-(bromomethyl)-5-methyl-1,3-dioxan-2-one |

| SMILES Notation | CC1(CBr)COC(=O)OC1 |

| InChI Key | NXPZBWYAWXVJNT-UHFFFAOYSA-N |

| PubChem Compound ID | 101549312 |

| Physical State | Solid (inferred) |

| Storage Conditions | -4°C (1-2 weeks), -20°C (1-2 years) |

The compound contains several functional groups that contribute to its chemical reactivity: the cyclic carbonate moiety (1,3-dioxan-2-one) and the bromomethyl group. The bromine atom serves as an excellent leaving group, enabling various nucleophilic substitution reactions. The quaternary carbon at position 5 creates steric constraints that influence the compound's reactivity patterns.

Structural Analysis and Characterization

Spectroscopic Characterization

While the search results don't provide specific spectroscopic data for 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one, related compounds such as 5-Methyl-5-propyl-1,3-dioxan-2-one have been characterized using various spectroscopic techniques including ¹H NMR, FTIR, and Raman spectroscopy . Similar characterization techniques would be applicable for 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one, with distinctive signals expected for the bromomethyl group.

The cyclic carbonate structure would display characteristic infrared absorption bands for the C=O stretching (typically around 1750-1800 cm⁻¹) and C-O stretching vibrations. In ¹H NMR spectroscopy, the bromomethyl group would likely show distinctive signals, differentiating it from other related compounds.

Computational Properties

Computational studies can provide valuable insights into the electronic structure and reactivity of organic compounds. For 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one, properties such as electrophilicity and potential reaction sites can be predicted through computational methods. The electronegative bromine atom induces a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack.

Synthesis Methods

Bromination of 5-methyl-1,3-dioxan-2-one

The primary synthetic route to 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one typically involves the bromination of 5-methyl-1,3-dioxan-2-one using brominating agents such as N-bromosuccinimide (NBS). This reaction generally proceeds through electrophilic substitution, where a bromine atom replaces a hydrogen atom at the methyl position to form the bromomethyl group.

The reaction can be represented as follows:

5-methyl-1,3-dioxan-2-one + NBS → 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one + HBr

This synthetic approach takes advantage of the reactivity of the methyl group at position 5 of the dioxanone ring. The reaction conditions typically require a radical initiator and appropriate solvent system to facilitate the selective bromination.

Reactivity and Applications in Organic Synthesis

Nucleophilic Substitution Reactions

| Hazard Category | Description |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed H313: May be harmful in contact with skin H315: Causes skin irritation H318: Causes serious eye damage H333: May be harmful if inhaled H335: May cause respiratory irritation |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 |

| UN Classification | Class 8, UN# 3261, Packing Group III |

Comparison with Related Compounds

Structural Analogs

5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one belongs to a family of cyclic carbonates with varying substituents. Comparing its structure and properties with related compounds provides insights into structure-activity relationships and potential applications.

Table 3: Comparison of 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one with Related Compounds

The presence of different substituents affects the reactivity, physical properties, and potential applications of these compounds. For instance, the absence of the bromine atom in 5-Methyl-1,3-dioxan-2-one would significantly reduce its electrophilic character compared to 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one.

Functional Group Modifications

The versatility of cyclic carbonates lies in the potential for functional group modifications. The bromomethyl group in 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one provides an opportunity for introducing various functional groups through nucleophilic substitution, while maintaining the cyclic carbonate core structure.

Research Applications and Future Perspectives

Future Research Directions

Future research involving 5-(Bromomethyl)-5-methyl-1,3-dioxan-2-one might explore:

-

Development of more efficient and selective synthetic routes

-

Expansion of its application scope in organic synthesis

-

Investigation of structure-activity relationships in derivatives

-

Potential applications in medicinal chemistry or materials science

-

Green chemistry approaches to its synthesis and utilization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume